molecular formula C13H14N4O3S2 B5571909 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide

Cat. No. B5571909
M. Wt: 338.4 g/mol
InChI Key: FFWBQPVUCGKJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide is a useful research compound. Its molecular formula is C13H14N4O3S2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.05073267 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).

Antitumor Applications

Research into classical and nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines has identified them as potential thymidylate synthase (TS) inhibitors and antitumor agents, with specific derivatives showing promise in inhibiting human recombinant thymidylate synthase (Gangjee et al., 2004). Another study highlighted the synthesis of pyridines and pyrazolo[1,5-a]pyrimidines, which exhibited potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2009).

Enzyme Inhibition Applications

Derivatives have been synthesized as potential dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with some showing excellent inhibitory effects on both enzymes, indicating potential as antitumor agents (Gangjee et al., 2009). Additionally, novel thieno[2,3-d]pyrimidine antifolates have been developed as potent dual inhibitors of TS and DHFR, showcasing their potential in treating tumors with high potency and selectivity (Gangjee et al., 2008).

properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-3-17(4-2)8(18)6-21-12-7(5-14)9-10(22-12)11(19)16-13(20)15-9/h3-4,6H2,1-2H3,(H2,15,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWBQPVUCGKJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C2=C(S1)C(=O)NC(=O)N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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